
BUTYRYL-D7 CHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyryl-D7 chloride is anticipated to be a compound of interest in various fields due to its unique structural components. Although specific studies on this compound were not found, research on similar compounds provides valuable insights into potential synthesis methods, molecular structures, and properties.
Synthesis Analysis
Research on related compounds, such as 1-butyl-4-[2-(3,5-dimethoxy-4-hydroxyphenyl)ethenyl)]pyridinium chloride tetrahydrate, highlights the synthesis and structural elucidation of complex chloride salts (Koleva et al., 2009). These studies typically involve detailed spectroscopic analysis, supporting quantum chemical calculations to explain experimental data.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques like electron diffraction and X-ray diffraction. For example, the structure of t‐butyl chloride has been elucidated, revealing significant structural parameters such as bond lengths and angles (Hilderbrandt & Wieser, 1971).
Chemical Reactions and Properties
Research into the catalytic activities of compounds, such as ruthenium(II) carbonyl chloride complexes with pyridine-functionalised N-heterocyclic carbenes, provides insights into chemical reactivity and potential applications in catalysis (Cheng et al., 2009).
Physical Properties Analysis
Studies on the melting and freezing behaviors of prototype ionic liquids based on 1-butyl-3-methylimidazolium bromide and chloride offer information on physical properties like melting points and thermal behaviors (Nishikawa et al., 2007).
Chemical Properties Analysis
The synthesis and characterization of nitrile-functionalized pyridinium ionic liquids, as well as their application in carbon-carbon coupling reactions, provide insights into the chemical properties of related chloride compounds (Zhao et al., 2004).
Wissenschaftliche Forschungsanwendungen
Synthese von pharmazeutisch aktiven Wirkstoffen
Butyrylchlorid wird als Zwischenprodukt für die Synthese von pharmazeutisch aktiven Wirkstoffen verwendet {svg_1}. Es spielt eine entscheidende Rolle bei der Produktion verschiedener Medikamente und Arzneimittel {svg_2}.
Acylierungsreagenz
Es wird auch als Acylierungsreagenz verwendet {svg_3}. Acylierung ist ein Prozess in der organischen Chemie, bei dem eine Acylgruppe an eine Verbindung addiert wird {svg_4}.
Herstellung von Peroxiden
Butyrylchlorid wird bei der Herstellung von Peroxiden wie Benzoylperoxid, Benzophenon und t-Butylperbenzoat verwendet {svg_5}. Diese Peroxide haben verschiedene Anwendungen in Industrien wie Kunststoffen, Pharmazeutika und Kosmetika {svg_6}.
Herstellung von Chromonen
Es ist an der Herstellung von Chromonen beteiligt {svg_7}. Chromone sind eine Klasse von Verbindungen, die vielfältige biologische Aktivitäten aufweisen, darunter entzündungshemmende, antioxidative und anticancerogene Eigenschaften {svg_8}.
Herstellung von Antiproliferationsmitteln
Butyrylchlorid wird bei der Synthese von Antiproliferationsmitteln verwendet {svg_9}. Diese Mittel hemmen das Zellwachstum und werden zur Behandlung von Krebs eingesetzt {svg_10}.
Acylierung von Thiophen
Es kann als Reagenz bei der Acylierung von Thiophen in der Flüssigphase verwendet werden, die durch Zeolithe katalysiert wird {svg_11}. Dieser Prozess wird bei der Herstellung verschiedener organischer Verbindungen eingesetzt {svg_12}.
Quelle für CO und -Cl
Butyrylchlorid dient als Quelle für CO und -Cl bei der Chlorcarbonylierung von Arylbromiden, um Säurechloride zu erhalten {svg_13}. Dies ist ein wichtiger Schritt bei der Synthese verschiedener organischer Verbindungen {svg_14}.
Synthese von Aryl [11 C]methylsulfonen für PET-Anwendungen
Es dient als Zwischenprodukt bei der Synthese von Aryl [11 C]methylsulfonen für Positronen-Emissions-Tomographie (PET)-Anwendungen {svg_15}. Diese Verbindungen werden als Radiotracer in der PET-Bildgebung eingesetzt {svg_16}.
Wirkmechanismus
Target of Action
Butyryl-D7 Chloride, also known as Butanoyl-2,2,3,3,4,4,4-d7 chloride , is a deuterium labeled compound. It is closely related to Butyrylcholine Butyrylcholine can function as a neurotransmitter and activates some of the same receptors as acetylcholine . The primary targets of this compound are likely to be similar to those of Butyrylcholine, which include cholinesterases .
Mode of Action
Butyrylcholine is hydrolyzed by butyrylcholinesterase to butyrate and choline . This interaction results in the breakdown of the compound, which could lead to various downstream effects.
Biochemical Pathways
Considering its relation to butyrylcholine, it might influence the cholinergic neurotransmission system . Butyrate, a product of butyrylcholine hydrolysis, is a key regulator in mediating microbiota metabolic control . It has regulatory effects on body weight, body composition, and glucose homeostasis .
Pharmacokinetics
The us food and drug administration (fda) has approved 117 distinct routes of administration for a drug molecule, including oral, intravenous, intra-muscular, topical, inhalational, and intranasal . The specific ADME properties of this compound would depend on the route of administration and other factors.
Result of Action
Based on its similarity to butyrylcholine, it can be inferred that its action might lead to the hydrolysis of the compound to butyrate and choline . Butyrate has been recognized as an important mediator of gut microbiota regulation in whole body energy homeostasis . It has regulatory effects on metabolic functions, including thermogenesis, lipid and glucose metabolism, appetite, inflammation, and influence on gut microbiota .
Action Environment
The action environment of this compound is likely to be influenced by various factors. For instance, it is known that Butyryl Chloride reacts readily with water and alcohols . Therefore, the presence of these substances in the environment could influence the compound’s action, efficacy, and stability. Additionally, the compound’s action could also be influenced by the specific conditions of use from the perspective of release to the environment .
Safety and Hazards
Butyryl Chloride is highly flammable and may be corrosive to metals . It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is toxic if inhaled . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, and remove all sources of ignition .
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for BUTYRYL-D7 CHLORIDE involves the conversion of butyric acid to butyryl chloride using thionyl chloride, followed by the deuteration of the resulting butyryl chloride using D2O.", "Starting Materials": [ "Butyric acid", "Thionyl chloride", "D2O" ], "Reaction": [ "Add thionyl chloride to butyric acid to form butyryl chloride", "Add D2O to the butyryl chloride to replace the hydrogen atoms with deuterium atoms" ] } | |
CAS-Nummer |
1219805-71-6 |
Molekularformel |
C4ClD7O |
Molekulargewicht |
113.59 |
Synonyme |
BUTYRYL-D7 CHLORIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




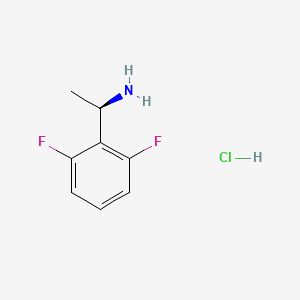
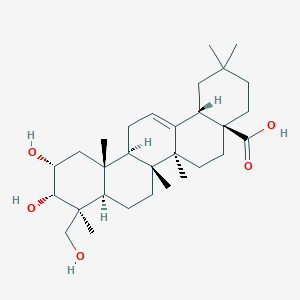
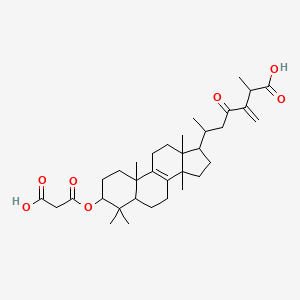
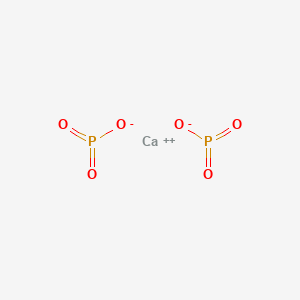
![Methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B1149031.png)
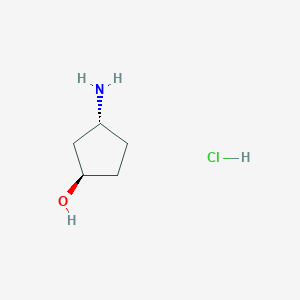
![4,5,6,7-Tetrahydrothieno[3,4-c]pyridine-1,3-diamine dihydrobromide](/img/structure/B1149033.png)